molecular formula C16H17N5O2 B2830195 6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941972-33-4

6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2830195
CAS No.: 941972-33-4
M. Wt: 311.345
InChI Key: RBCKABIYHKJPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with an ethyl group at the 6-position, a dimethylamino group at the 1,3-positions, and a pyridin-4-ylamino group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrido[2,3-d]pyrimidine core is a bicyclic structure with nitrogen atoms at the 1 and 3 positions . The ethyl, dimethylamino, and pyridin-4-ylamino substituents would add further complexity to the structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrimidine derivatives are generally stable compounds. They are often solids and have high melting points .

Scientific Research Applications

Polyfunctional Fused Heterocyclic Compounds

Hassaneen et al. (2003) discuss the reactivity of similar pyrido[2,3-d]pyrimidine derivatives in the context of synthesizing polyfunctional fused heterocyclic compounds. These compounds, obtained through reactions with various reagents, demonstrate the versatility of pyrido[2,3-d]pyrimidine derivatives in constructing complex molecular architectures, which are potentially useful in medicinal chemistry and material science (Hassaneen, Hassaneen, Abdallah, Abdelhadi, & Pagni, 2003).

Antiviral Evaluation

El-Etrawy and Abdel-Rahman (2010) synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives, showcasing the application of pyrimidine derivatives in creating compounds with potential antiviral activities. Their research highlights the role of these derivatives in developing novel antiviral agents, particularly against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (El-Etrawy & Abdel-Rahman, 2010).

Photophysical Properties and pH-Sensing Application

Yan et al. (2017) explored the photophysical properties and pH-sensing applications of pyrimidine-phthalimide derivatives. By incorporating pyrimidine moieties into donor-π-acceptor systems, they developed compounds with solid-state fluorescence and solvatochromism, demonstrating the utility of pyrimidine derivatives in sensor technology and photonic applications (Yan, Meng, Li, Ge, & Lu, 2017).

Optical, Nonlinear Optical, and Drug Discovery Applications

Mohan et al. (2020) conducted an experimental and computational study on pyrimidine-based bis-uracil derivatives, highlighting their potential in optical, nonlinear optical (NLO), and drug discovery applications. Their findings suggest that these derivatives could be promising candidates for NLO device fabrications, underlining the broad applicability of pyrimidine derivatives in both the pharmaceutical and materials science fields (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).

Future Directions

The study of pyrimidine derivatives is a vibrant field in medicinal chemistry . Future research could explore the synthesis, properties, and potential applications of this compound in more detail.

Properties

IUPAC Name

6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-4-10-9-18-14-12(15(22)21(3)16(23)20(14)2)13(10)19-11-5-7-17-8-6-11/h5-9H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKABIYHKJPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NC3=CC=NC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.